molecular formula C10H13N3O3 B1427205 Ethyl 2-(cyclopropylamino)-4-hydroxypyrimidine-5-carboxylate CAS No. 1343491-58-6

Ethyl 2-(cyclopropylamino)-4-hydroxypyrimidine-5-carboxylate

Cat. No. B1427205
M. Wt: 223.23 g/mol
InChI Key: RCGQXDPGYGRQEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Ethyl 2-(cyclopropylamino)-4-hydroxypyrimidine-5-carboxylate” is a chemical compound. Its InChI code is 1S/C10H13N3O3/c1-2-16-9(15)7-5-11-10(13-8(7)14)12-6-3-4-6/h5-6H,2-4H2,1H3, (H2,11,12,13,14) .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various chemical reactions . For instance, the synthesis process of ethyl 2-chloropropionate was investigated based on PLSR analysis and the use of NIR to achieve online and noninvasive monitoring of the extraction process .


Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI code. For this compound, the InChI code is 1S/C10H13N3O3/c1-2-16-9(15)7-5-11-10(13-8(7)14)12-6-3-4-6/h5-6H,2-4H2,1H3, (H2,11,12,13,14) .

Scientific Research Applications

Antioxidant Properties

Ethyl 2-(cyclopropylamino)-4-hydroxypyrimidine-5-carboxylate derivatives have been explored for their antioxidant properties. For instance, Asha et al. (2009) synthesized novel ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives, which showed promising antioxidant activity in various assays, highlighting their potential in oxidative stress-related applications (Asha et al., 2009).

Synthesis and Characterization

Antiviral Activity

Some derivatives of Ethyl 2-(cyclopropylamino)-4-hydroxypyrimidine-5-carboxylate have been tested for antiviral activity. For example, Hocková et al. (2003) synthesized derivatives that exhibited significant inhibition of retrovirus replication in cell culture, indicating potential in antiviral therapy (Hocková et al., 2003).

Antimicrobial and Antioxidant Studies

In the field of antimicrobial and antioxidant research, compounds related to ethyl 2-(cyclopropylamino)-4-hydroxypyrimidine-5-carboxylate have been synthesized and evaluated. Raghavendra et al. (2016) synthesized derivatives that showed significant antibacterial, antifungal, and antioxidant activities, showcasing their potential in combating microbial infections and oxidative stress (Raghavendra et al., 2016).

Enzymatically Catalyzed Polymerization

The compound has also been explored in polymer chemistry. Pang et al. (2003) demonstrated the enzymatically catalyzed oligomerization of a related compound, ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate, using cyclodextrins, indicating its potential applications in polymer synthesis (Pang et al., 2003).

properties

IUPAC Name

ethyl 2-(cyclopropylamino)-6-oxo-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-2-16-9(15)7-5-11-10(13-8(7)14)12-6-3-4-6/h5-6H,2-4H2,1H3,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCGQXDPGYGRQEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(NC1=O)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(cyclopropylamino)-4-hydroxypyrimidine-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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